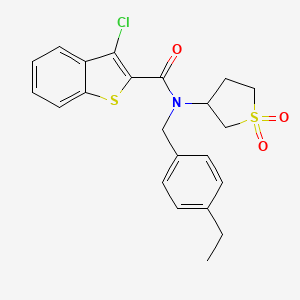![molecular formula C24H21N3O B11599975 6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11599975.png)
6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE is a complex organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of 6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE makes it a valuable subject for scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of 6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE typically involves a multi-step protocol starting from isatin or its derivatives . The process includes the following steps:
Condensation Reaction: Isatin reacts with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid to form the indoloquinoxaline core.
Substitution Reaction: The core structure undergoes further substitution with 2-propoxybenzyl chloride under basic conditions to introduce the 2-propoxyphenylmethyl group.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, focusing on cost-effectiveness and yield improvement .
Chemical Reactions Analysis
6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE undergoes various chemical reactions, including:
Scientific Research Applications
6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE has been extensively studied for its scientific research applications:
Mechanism of Action
The primary mechanism of action of 6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE involves DNA intercalation . The compound intercalates into the DNA helix, disrupting vital processes such as DNA replication and transcription, leading to cell death . This mechanism underlies its cytotoxic and antiviral activities .
Comparison with Similar Compounds
6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE can be compared with other indoloquinoxaline derivatives:
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties and anticancer activity.
B-220 and 9-OH-B-220: Derivatives with good binding affinity to DNA and potential anticancer properties.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of 6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE .
Properties
Molecular Formula |
C24H21N3O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-2-15-28-22-14-8-3-9-17(22)16-27-21-13-7-4-10-18(21)23-24(27)26-20-12-6-5-11-19(20)25-23/h3-14H,2,15-16H2,1H3 |
InChI Key |
MAZIKCKRTGWUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11599896.png)
![ethyl (5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11599898.png)
![2,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11599899.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11599901.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599902.png)
![(5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11599905.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599907.png)



![2-(4-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B11599933.png)
![(7Z)-3-(3-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11599945.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11599953.png)
![5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11599961.png)
